molecular formula C17H28N4S B14001700 9-dodecyl-3H-purine-6-thione CAS No. 82191-96-6

9-dodecyl-3H-purine-6-thione

Cat. No.: B14001700
CAS No.: 82191-96-6
M. Wt: 320.5 g/mol
InChI Key: SAODECSQPJVWKC-UHFFFAOYSA-N
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Description

9-dodecyl-3H-purine-6-thione is a chemical compound with the molecular formula C17H28N4S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of a dodecyl group attached to the ninth position of the purine ring and a thione group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-dodecyl-3H-purine-6-thione typically involves the alkylation of a purine derivative. One common method is the reaction of 6-thiopurine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-dodecyl-3H-purine-6-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The dodecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur derivatives.

    Substitution: Various alkyl or aryl substituted purine derivatives.

Scientific Research Applications

9-dodecyl-3H-purine-6-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-dodecyl-3H-purine-6-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. Additionally, the dodecyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6-thiopurine: A purine derivative with a thione group at the sixth position but lacking the dodecyl group.

    9-ethyl-3H-purine-6-thione: Similar structure but with an ethyl group instead of a dodecyl group.

    9-phenyl-3H-purine-6-thione: Contains a phenyl group at the ninth position instead of a dodecyl group.

Uniqueness

9-dodecyl-3H-purine-6-thione is unique due to the presence of the long dodecyl chain, which significantly alters its physicochemical properties compared to other purine derivatives. This modification can enhance its lipophilicity, membrane permeability, and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

82191-96-6

Molecular Formula

C17H28N4S

Molecular Weight

320.5 g/mol

IUPAC Name

9-dodecyl-3H-purine-6-thione

InChI

InChI=1S/C17H28N4S/c1-2-3-4-5-6-7-8-9-10-11-12-21-14-20-15-16(21)18-13-19-17(15)22/h13-14H,2-12H2,1H3,(H,18,19,22)

InChI Key

SAODECSQPJVWKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C=NC2=C1NC=NC2=S

Origin of Product

United States

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